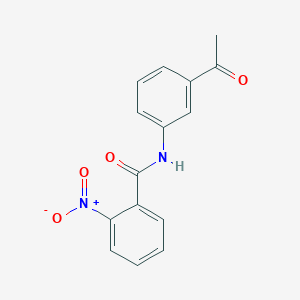

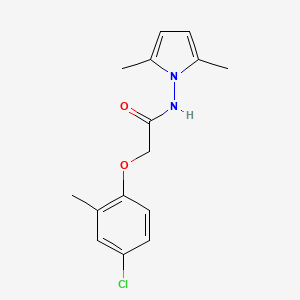

2-(4-chloro-2-methylphenoxy)-N-(2,5-dimethyl-1H-pyrrol-1-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds typically involves the reaction between chloroacetamide derivatives and phenolic or pyrrolic compounds under specific conditions. For example, N-methyl-2-(4-phenoxyphenoxy)acetamide was synthesized from N-methylchloroacetamide and 4-phenoxyphenol using N,N-dimethylformamide (DMF) as a solvent in the presence of anhydrous potassium carbonate, with preferred conditions being a reaction temperature of 75–85°C and a reaction time of 4 hours, yielding more than 85% of the product (He Xiang-qi, 2007).

Molecular Structure Analysis

The molecular structure of “2-(4-chloro-2-methylphenoxy) acetamide” derivatives, determined by methods such as X-ray crystallography, demonstrates significant interactions such as hydrogen bonding which impacts the dimerization of the molecules. For example, the structure of a closely related compound was refined to show that the molecules dimerize about a center of symmetry (B. Rao, T. Seshadri, M. L. Rao, 1987).

Chemical Reactions and Properties

Compounds similar to “2-(4-chloro-2-methylphenoxy)-N-(2,5-dimethyl-1H-pyrrol-1-yl)acetamide” participate in various chemical reactions, leading to the formation of new compounds. The reactions are influenced by factors such as temperature, reaction time, and molar ratios of the reactants. For example, N,N-Dimethyl-2-(4-phenoxy phenoxy) acetamide was synthesized through specific reaction conditions, with the yield and structure of the product depending on these conditions (Jin Dong-yuan, 2009).

Physical Properties Analysis

The physical properties such as melting point, boiling point, and solubility of “2-(4-chloro-2-methylphenoxy)-N-(2,5-dimethyl-1H-pyrrol-1-yl)acetamide” are determined by its molecular structure. These properties are crucial for understanding the compound's behavior in different environments and for its application in various fields.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and compatibility with other substances, are vital for the application of “2-(4-chloro-2-methylphenoxy)-N-(2,5-dimethyl-1H-pyrrol-1-yl)acetamide” in chemical synthesis and industry. Its chemical behavior can be influenced by the presence of functional groups and the overall molecular framework.

References (Sources)

- He Xiang-qi. (2007). Synthesis of N-Methyl-2-(4-phenoxyphenoxy) acetamide. Fine chemicals. Paper.

- B. Rao, T. Seshadri, M. L. Rao. (1987). Structure of (4-chloro-2-methylphenoxy) acetamide. Zeitschrift für Kristallographie - Crystalline Materials. Paper.

- Jin Dong-yuan. (2009). Synthesis of N,N-Dimethyl-2-(4-phenoxy phenoxy) acetamide. Chemistry World. Paper.

Scientific Research Applications

Herbicide and Safener Synthesis

Research has identified chloroacetamides, including compounds structurally related to 2-(4-chloro-2-methylphenoxy)-N-(2,5-dimethyl-1H-pyrrol-1-yl)acetamide, as selective pre-emergent or early post-emergent herbicides. These compounds control annual grasses and broad-leaved weeds in various crops. For instance, chloroacetamides like alachlor and metazachlor exhibit this herbicidal activity (Weisshaar & Böger, 1989). Furthermore, radiosynthesis techniques have been applied to chloroacetanilide herbicides for studies on their metabolism and mode of action, highlighting the significance of high specific activity compounds in agricultural science (Latli & Casida, 1995).

Synthesis of Analog Compounds

The synthesis of compounds like N-methyl-2-(4-phenoxyphenoxy)acetamide demonstrates the broad application of chloroacetamide derivatives in creating substances with potential agricultural benefits. Such compounds show promise in controlling pests like vegetable aphids, indicating a broader applicability beyond herbicide resistance (He Xiang-qi, 2007). Another example includes the synthesis of novel imines and thiazolidinones from derivatives, showcasing antimicrobial properties, which further illustrates the chemical's versatility in creating bioactive molecules (Fuloria et al., 2009).

Antimicrobial and Antifungal Evaluation

The development of compounds like N,N-Dimethyl-2-(4-phenoxy phenoxy) acetamide and their antimicrobial and antifungal evaluations indicate potential therapeutic applications. These compounds are synthesized through reactions that are optimized for higher yields and could be pivotal in creating new treatments (Jin Dong-yuan, 2009).

Fluoroionophores and Metal Recognition

The development of fluoroionophores based on diamine-salicylaldehyde derivatives for metal cation recognition showcases another aspect of chloroacetamide derivatives' utility. These compounds have been tested for cellular metal staining, indicating their potential in bioimaging and metal detection in biological contexts (Hong et al., 2012).

Comparative Metabolism in Herbicides

Studies on the metabolism of chloroacetamide herbicides in human and rat liver microsomes emphasize the importance of understanding the biochemical pathways involved in herbicide detoxification. This research aids in assessing the environmental and health impacts of herbicide use, demonstrating a critical aspect of agricultural chemical safety (Coleman et al., 2000).

properties

IUPAC Name |

2-(4-chloro-2-methylphenoxy)-N-(2,5-dimethylpyrrol-1-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClN2O2/c1-10-8-13(16)6-7-14(10)20-9-15(19)17-18-11(2)4-5-12(18)3/h4-8H,9H2,1-3H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLBORRTZVDUMDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1NC(=O)COC2=C(C=C(C=C2)Cl)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-{2-[(diethylamino)carbonyl]phenyl}benzamide](/img/structure/B5579659.png)

![2-chloro-5-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}benzoic acid](/img/structure/B5579674.png)

![2-{[5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B5579676.png)

![5-[(7-fluoro-2-methyl-1H-indol-3-yl)acetyl]-N,N-dimethyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxamide](/img/structure/B5579677.png)

![benzyl [(3-cyano-6-ethyl-5-methyl-2-pyridinyl)thio]acetate](/img/structure/B5579683.png)

![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)-4-biphenylcarboxamide](/img/structure/B5579685.png)

![2-methyl-4-(4-methyl-1-piperazinyl)-6-{4-[(2-pyrimidinyloxy)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B5579695.png)

![N-[(6-chloro-3-pyridinyl)methyl]-3-isobutyl-N-methyl-5-isoxazolecarboxamide](/img/structure/B5579721.png)

![3-(2-oxoazepan-1-yl)-N-[(5-propyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]propanamide](/img/structure/B5579724.png)

![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5579725.png)

![methyl N-{[9-oxo-8-(2-pyridinylmethyl)-2,8-diazaspiro[5.5]undec-2-yl]carbonyl}glycinate](/img/structure/B5579738.png)

![N-benzyl-2-[(4'-methyl-4-biphenylyl)oxy]acetamide](/img/structure/B5579748.png)